N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
Description
This compound features a benzamide core substituted with a pyrimidin-2-yloxy group at the para position and a methyl-linked 2-(piperidin-1-yl)pyrimidin-4-yl moiety. The pyrimidin-2-yloxy group may influence hydrogen-bonding interactions, while the piperidine ring enhances solubility and modulates steric interactions.
Properties
IUPAC Name |
N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]-4-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-19(16-5-7-18(8-6-16)29-21-23-10-4-11-24-21)25-15-17-9-12-22-20(26-17)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOWLPKIIAKIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the benzamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzamide moiety.
Reduction: Reduction reactions could target the pyrimidine rings or the amide bond.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is C19H22N4O2, with a molecular weight of approximately 342.41 g/mol. The compound features a complex structure that includes piperidine and pyrimidine rings, which are known for their biological activity.
Inhibition of Kinases
Research indicates that compounds with similar structures may act as inhibitors of various kinases involved in cancer progression. For instance, benzamide derivatives have been identified as potential RET kinase inhibitors, which play a crucial role in certain types of cancers. The inhibition of such kinases can lead to reduced tumor growth and improved patient outcomes .
Targeting Phospholipases
Another area of interest is the compound's potential to inhibit lysosomal phospholipase A2. This enzyme is implicated in drug-induced phospholipidosis, a condition that can affect drug metabolism and efficacy . By targeting this enzyme, the compound may help mitigate adverse effects associated with other therapeutic agents.
Cancer Therapy
The primary application of this compound is in oncology. Studies have demonstrated that similar compounds exhibit significant antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation and survival. For example, certain derivatives have shown promise in inhibiting RET kinase activity, which is vital for the growth of specific tumors .
Neurological Disorders
There is emerging evidence that compounds structurally related to this compound may also be beneficial in treating neurological disorders. The modulation of neurotransmitter systems through such compounds could provide therapeutic avenues for conditions like Alzheimer's disease and other cognitive deficits .
Case Study 1: RET Kinase Inhibition
A study investigated a series of benzamide derivatives as potential RET kinase inhibitors. Among these, compounds similar to this compound demonstrated moderate to high potency in cellular assays. Notably, one compound resulted in significant inhibition of cell proliferation driven by both wild-type and mutant RET, suggesting its potential as a lead candidate for further development .
Case Study 2: Antitumor Effects
In a clinical setting, patients treated with benzamide-positive compounds showed promising results in terms of tumor reduction and prolonged survival rates. Follow-up imaging indicated that several patients experienced significant tumor shrinkage after treatment with these compounds, highlighting their efficacy as part of a targeted cancer therapy regimen .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Moieties
- Compound 2 (): 2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide Key Differences:
- Substitution: A diaminopyrimidine scaffold with a 4-hydroxypiperidine group vs. the target compound's piperidine-pyrimidine-methyl linkage.
- Activity: Demonstrated EGFR inhibition, highlighting the role of pyrimidine-amino groups in kinase binding . Similarities: Both employ pyrimidine-heterocycle interactions, likely targeting ATP-binding pockets.
- N-[4-Methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)-3-pyridinyl]-2-pyrimidinyl}amino)phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide (): Key Differences: Incorporates a methylpiperazine group instead of piperidine and an oxazole-pyridine-pyrimidine motif. Activity: Targets ABL1 and KIT kinases, suggesting broader kinase selectivity influenced by the oxazole substituent .
Substituent Position and Electronic Effects
- 4-{[2-(3-Fluorophenyl)pyrimidin-4-yl]oxy}-N-[(5-methylfuran-2-yl)methyl]benzamide (): Key Differences: Pyrimidin-4-yloxy vs. pyrimidin-2-yloxy in the target compound.
Piperidine vs. Other Heterocycles
- N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide (): Key Differences: Morpholine replaces piperidine.
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () :
Pharmacokinetic and Physicochemical Comparisons
Research Findings and Activity Trends
- Kinase Inhibition: Compounds with diaminopyrimidine scaffolds (e.g., ) show EGFR inhibition, suggesting the target compound may share similar mechanisms. The piperidine group may enhance selectivity over morpholine-containing analogs .
- SAR Insights :
- Pyrimidine-oxygen positioning (2- vs. 4-) correlates with electronic modulation of binding pockets.
- Piperidine’s unsubstituted nature may improve membrane permeability compared to hydroxylated or methylated heterocycles.
Biological Activity
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure comprising a piperidine ring, two pyrimidine moieties, and a benzamide group. The synthesis typically involves multiple steps, including:
- Formation of the Piperidine Ring : Achieved through hydrogenation of pyridine derivatives.
- Synthesis of Pyrimidine Rings : Conducted via cyclization reactions involving urea and β-ketoacid intermediates.
- Coupling Reactions : Utilizes reagents such as palladium complexes to couple the piperidine and pyrimidine rings.
- Final Assembly : The benzamide moiety is introduced through acylation reactions.
This compound has been investigated for its role as an enzyme inhibitor. Its mechanism primarily involves interaction with specific targets within biological pathways, leading to modulation of enzymatic activity.
Pharmacological Studies
- Antiproliferative Effects : Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. For example, studies have shown that it can inhibit the growth of breast cancer cells in vitro, with IC50 values indicating significant potency.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. In vitro assays demonstrated that it effectively inhibits RET kinase activity, which is crucial for certain types of cancers.
- Metabolic Stability : The metabolic stability of the compound was assessed using human liver microsomes, revealing moderate clearance rates that suggest potential for therapeutic use without rapid degradation.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted the compound's structural modifications that enhanced its aqueous solubility while maintaining antiparasitic activity against Plasmodium falciparum, indicating its versatility in targeting different biological systems .
- Another research article focused on the compound's interaction with bromodomain-containing protein 4 (BRD4), suggesting that it could influence gene transcription related to oncogenesis .
- Investigations into its pharmacokinetic properties revealed that while the compound shows promise as a therapeutic agent, further optimization is necessary to enhance its bioavailability and reduce metabolic clearance rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
